molecular formula C7H7BrClNO B1290444 3-Bromo-5-chloro-2-methoxy-4-methylpyridine CAS No. 851607-30-2

3-Bromo-5-chloro-2-methoxy-4-methylpyridine

Cat. No. B1290444
M. Wt: 236.49 g/mol
InChI Key: CRWBHPSHBRYYIS-UHFFFAOYSA-N
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Patent
US08563565B2

Procedure details

3-bromo-2-methoxy-4-methylpyridine (100 mg) was added to DMF (575 μL). NCS (72.5 mg) was added to the solution, and the mixture was stirred at 80° C. for three hours. The reaction mixture was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (ethyl acetate/n-heptane, 5% to 30%) to give the title compound (100 mg).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
575 μL
Type
solvent
Reaction Step One
Name
Quantity
72.5 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([O:9][CH3:10])=[N:4][CH:5]=[CH:6][C:7]=1[CH3:8].C1C(=O)N([Cl:18])C(=O)C1>CN(C=O)C>[Br:1][C:2]1[C:3]([O:9][CH3:10])=[N:4][CH:5]=[C:6]([Cl:18])[C:7]=1[CH3:8]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
BrC=1C(=NC=CC1C)OC
Name
Quantity
575 μL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
72.5 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (ethyl acetate/n-heptane, 5% to 30%)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C(=NC=C(C1C)Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.